1-(4-Chlorophenyl)ethanamine
Overview
Description
The compound 1-(4-Chlorophenyl)ethanamine is a chemical structure that is part of various research studies, particularly in the field of organic chemistry and materials science. The chlorophenyl group attached to the ethanamine moiety suggests that the compound could exhibit interesting chemical and physical properties, which are explored in various contexts such as molecular docking, synthesis of enantiomerically pure compounds, and the formation of complexes with metals like copper .
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)ethanamine involves multi-step procedures and can be quite complex. For instance, a 7-step synthesis procedure has been developed for the enantiomerically pure diarylethane compounds starting from related chlorophenyl compounds. This process includes key steps such as resolution by crystallization and is characterized by its scalability and ability to produce high enantiomeric purities . Additionally, the synthesis of copper(I) complexes with ligands derived from chlorophenyl ethanamine showcases the versatility of this compound in forming coordination compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the 4-chlorophenyl group has been extensively studied using various spectroscopic techniques and theoretical methods. For example, vibrational spectra and HOMO-LUMO analysis have been conducted, revealing insights into the electronic structure and potential reactivity of the molecule. The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks . The crystal structure of related compounds has also been determined, providing detailed information on molecular conformations and interactions .
Chemical Reactions Analysis
The reactivity of 1-(4-Chlorophenyl)ethanamine derivatives has been explored in the context of forming stable complexes with metals and as inhibitors for certain proteins. For instance, copper(I) complexes exhibit quasireversible redox behavior, which is significant for understanding the electron transfer processes in these compounds . Additionally, the docking study of a related compound with kinesin spindle protein suggests potential inhibitory activity, indicating the biological relevance of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chlorophenyl)ethanamine derivatives have been predicted using computational studies. Density Functional Theory (DFT) methods have been employed to determine total energies, frontier molecular orbital energies, and dipole moments. These studies provide valuable information on the stability and electronic properties of the compounds. Furthermore, the hydrogen-bonding capabilities and the formation of hydrogen-bonded chains or frameworks in the crystal structures of related compounds have been observed, which is crucial for understanding their solid-state properties .
Scientific Research Applications
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Application in Palladium Catalysts
- Scientific Field : Chemistry
- Summary of Application : 1-(4-Chlorophenyl)ethanamine is used as a substrate in palladium catalysts on alkaline-earth supports .
- Methods of Application : While the specific experimental procedures are not detailed, the general process involves the use of this compound as a substrate in the presence of palladium catalysts .
- Results or Outcomes : The application of 1-(4-Chlorophenyl)ethanamine in this context contributes to the racemization and dynamic kinetic resolution of benzylic amines .
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Application in the Preparation of N-Phenylacetyl-®-1-(4-chlorophenyl)ethylamine
- Scientific Field : Biochemistry
- Summary of Application : 1-(4-Chlorophenyl)ethylamine may be used in the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine .
- Methods of Application : The compound is used in an enantioselective acylation process in an aqueous medium, in the presence of penicillin acylase from Alcaligenes faecalis .
- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the process contributes to the preparation of N-phenylacetyl-®-1-(4-chlorophenyl)ethylamine .
Safety And Hazards
1-(4-Chlorophenyl)ethanamine is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
properties
IUPAC Name |
1-(4-chlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PINPOEWMCLFRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346878 | |
Record name | 1-(4-Chlorophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)ethanamine | |
CAS RN |
6299-02-1 | |
Record name | 1-(4-Chlorophenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6299-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-alpha-methylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6299-02-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101346878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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